molecular formula C10H6ClNOS B12049483 6-(5-Chloro-2-thienyl)nicotinaldehyde

6-(5-Chloro-2-thienyl)nicotinaldehyde

Cat. No.: B12049483
M. Wt: 223.68 g/mol
InChI Key: HGFNYFITEFXFBR-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-thienyl)nicotinaldehyde is a chemical compound with the molecular formula C10H6ClNOS It is characterized by the presence of a chloro-substituted thiophene ring attached to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-chloro-2-thienyl)nicotinaldehyde typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with nicotinic acid derivatives under specific conditions. The reaction may require catalysts and controlled temperature settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 6-(5-Chloro-2-thienyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(5-Chloro-2-thienyl)nicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(5-chloro-2-thienyl)nicotinaldehyde exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6-(5-Bromo-2-thienyl)nicotinaldehyde
  • 6-(5-Methyl-2-thienyl)nicotinaldehyde
  • 6-(5-Fluoro-2-thienyl)nicotinaldehyde

Comparison: Compared to its analogs, 6-(5-chloro-2-thienyl)nicotinaldehyde is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where the chloro group plays a critical role.

Properties

Molecular Formula

C10H6ClNOS

Molecular Weight

223.68 g/mol

IUPAC Name

6-(5-chlorothiophen-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H6ClNOS/c11-10-4-3-9(14-10)8-2-1-7(6-13)5-12-8/h1-6H

InChI Key

HGFNYFITEFXFBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CC=C(S2)Cl

Origin of Product

United States

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